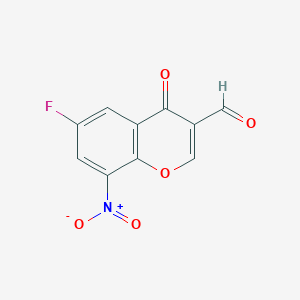

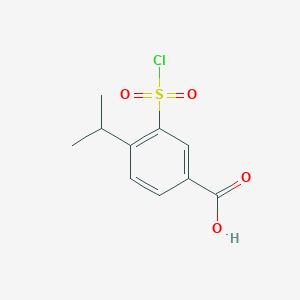

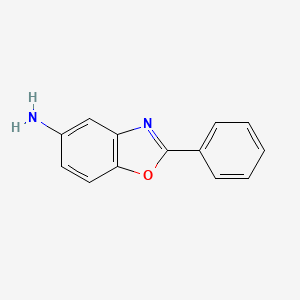

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride

Overview

Description

“1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride” is a type of ionic compound . Ionic compounds are often used in various fields due to their unique properties, such as good thermal stability, low vapor pressure, high conductivity, reasonable viscosity, and recyclability .

Synthesis Analysis

The synthesis of similar ionic compounds has been reported . An efficient solvent-free synthesis of a new family of functionalized chiral ionic liquids based on pyridinium cation has been developed from low-cost chiral terpenoid alcohols .Physical And Chemical Properties Analysis

Ionic liquids, which “1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride” is a type of, are known for their unique properties such as good thermal stability, low vapor pressure, high conductivity, reasonable viscosity, and recyclability .Scientific Research Applications

One of the applications of NBP is in the field of Chemistry , specifically in the area of Wavelength-Selective Cleavage of Photoprotecting Groups . This method relies on applying molecular photoswitches that can be reversibly isomerized between two or more states upon light irradiation . This isomerization results in an alteration in molecular properties, which in certain cases will be translated into a change in the chemical or biological effect .

Another application of NBP is in the field of DNA nanotechnology and materials chemistry, biological chemistry, and systems chemistry . This involves the use of photochemically deprotected ortho-nitrobenzyl (ONB)-functionalized nucleic acids for the phototriggered spatiotemporal amplified sensing and imaging of intracellular mRNAs at the single-cell level . It also finds applications in controlling material properties and functions .

-

Photocatalysis and Biosensing : This compound could be used in the field of photocatalysis and biosensing . As a promising two-dimensional (2D) conjugated polymer, polymeric carbon nitride (CN) is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .

-

Noble Metal Nanomaterials : The crystal phase control of noble metal nanomaterials has emerged as an efficient and versatile strategy to tune their properties . The functional properties of noble metal nanomaterials are determined by their size, shape, composition, architecture and crystal structure/phase . Moreover, the crystal phase-dependent chemical and physical properties ( e.g. chemical stability, magnetic, electrical and optical properties) and catalytic applications ( e.g. oxygen reduction reaction, and oxidation reactions of formic acid, methanol and carbon monoxide) of noble metal nanomaterials are also briefly introduced .

-

Photothermal Applications : In the field of 2D nanomaterials, photothermal applications are emerging, including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

-

Environmental Remediation and Energy Storage : Different nanostructures responsiveness and processability in exact shapes or dimensions are becoming increasingly important in a variety of applications, including environmental remediation (e.g., wastewater treatment), energy generation, and storage .

-

Controlled Drug Delivery and Photodegradable Materials : They are easy to synthesize and display excellent photoactivity, thus have been widely used to construct photo-responsive polymers for numerous applications, such as controlled drug delivery, photodegradable materials, photoinduced micropatterns, etc .

Future Directions

Ionic compounds are gaining popularity in the scientific community due to their unique properties . They have numerous industrial applications and are used as green solvents and catalysts in organic synthesis . Therefore, the research and development of new ionic compounds, including “1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride”, could be a promising direction for future research.

properties

IUPAC Name |

1-[(3-nitrophenyl)methoxymethyl]pyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N2O3.ClH/c16-15(17)13-6-4-5-12(9-13)10-18-11-14-7-2-1-3-8-14;/h1-9H,10-11H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITDLWAQPKSXTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)COCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883935 | |

| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride | |

CAS RN |

3009-13-0 | |

| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(((3-nitrophenyl)methoxy)methyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(3-nitrophenyl)methoxy]methyl]pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

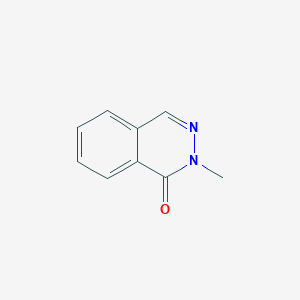

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B1593688.png)

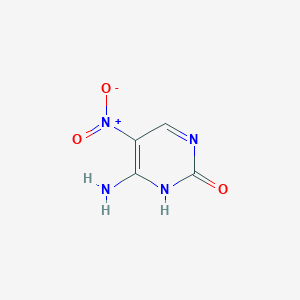

![1-[(2r)-3-(Acetylsulfanyl)-2-methylpropanoyl]-l-proline](/img/structure/B1593703.png)